4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
説明
特性
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-14-3-2-4-16(13-14)19-22-23-20(29-19)21-18(25)15-5-7-17(8-6-15)30(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYRVWZVXDWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound interacts with PPARγ, a key regulator of glucose homeostasis and lipid metabolism. The binding of the compound to PPARγ can modulate the receptor’s activity, leading to changes in gene expression that influence metabolic processes.
Biochemical Pathways
The activation of PPARγ can affect several biochemical pathways. For instance, it can enhance insulin sensitivity and regulate lipid metabolism, contributing to the control of type 2 diabetes. The compound’s interaction with PPARγ may also influence inflammatory responses, as PPARγ has been implicated in the regulation of inflammatory genes.
Result of Action
The activation of PPARγ by the compound can lead to a variety of cellular effects. These may include improved insulin sensitivity, regulation of lipid metabolism, and modulation of inflammatory responses. These effects could potentially be harnessed for the treatment of conditions such as type 2 diabetes.
生物活性
4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine sulfonyl chloride with a suitable thiadiazole derivative. The process can be optimized through various organic synthesis techniques, including solvent selection and reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, a related compound demonstrated promising cytotoxic activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (mmol L) |
|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 |
| 4y | A549 | 0.034 ± 0.008 |
These results suggest that thiadiazole derivatives can effectively inhibit cancer cell proliferation, with selectivity over non-cancerous cells such as NIH3T3 .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Notably, some studies have indicated that these compounds can act as aromatase inhibitors, which are crucial in estrogen synthesis in hormone-sensitive cancers .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that certain thiadiazole derivatives exhibit significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Escherichia coli | 0.25 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have explored the therapeutic potential of thiadiazole derivatives:
- Breast Cancer Treatment : A study evaluated the efficacy of a related thiadiazole compound in inhibiting MCF-7 cell growth. Results indicated a dose-dependent response with significant cytotoxicity at lower concentrations.
- Antimicrobial Screening : In vitro tests against common bacterial strains revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating infections resistant to conventional antibiotics.
類似化合物との比較
Key Observations :
- Substituent Diversity: The target compound’s morpholinosulfonyl group distinguishes it from analogs with chalcone (5a), trifluoromethyl (7), or pyridinyl (13) moieties. These groups modulate electronic properties and binding affinities.
- Synthetic Routes : Microwave-assisted synthesis (e.g., compound 7) improves yield and reduces reaction time compared to conventional methods . The target compound’s synthesis likely involves sulfonation of benzamide followed by coupling to the thiadiazole core .
Pharmacological Activity Comparisons
Anticancer Activity
- Compound 5a (chalcone hybrid): Exhibits IC₅₀ = 9.12 µM against HeLa cells via caspase-dependent apoptosis and G2/M cell cycle arrest .
- Benzylthio derivatives (e.g., 3a-g): Show dual inhibition of abl/src kinases (IC₅₀ < 1 µM) in glioblastoma (U87) and breast cancer (MDA) models .
- Target Compound: While direct data are unavailable, the morpholinosulfonyl group may enhance solubility and kinase targeting compared to less polar substituents (e.g., m-tolyl or benzylthio).
Enzyme Inhibition
- Pyridinyl-thiadiazole derivatives : Inhibit lipoxygenase (LOX) with IC₅₀ = 2.8–8.4 µM, attributed to the pyridine’s electron-withdrawing effects .
- Morpholinosulfonyl analogs: Expected to inhibit PI3Kα or tyrosine kinases due to sulfonamide’s affinity for ATP-binding pockets .
Physicochemical Properties
- Solubility: The morpholino group in the target compound likely improves aqueous solubility compared to hydrophobic analogs like 5a (chalcone) or 17 (chlorobenzylthio) .
- Stability : Sulfonamide linkages (target compound) are more hydrolytically stable than ester-containing derivatives (e.g., nitro-substituted chalcones in 5a) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
